2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic benzothiazole-derived compound featuring a brominated benzamide core and a tertiary amine side chain. Its molecular structure includes:
- A 2-bromo substituent on the benzamide ring.
- A 4-methyl group on the benzothiazole moiety.
- A 3-(dimethylamino)propyl chain linked to the benzamide nitrogen.
- A hydrochloride counterion for enhanced solubility.
Properties
IUPAC Name |
2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS.ClH/c1-14-8-6-11-17-18(14)22-20(26-17)24(13-7-12-23(2)3)19(25)15-9-4-5-10-16(15)21;/h4-6,8-11H,7,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPMTXPHVSLNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a benzamide backbone with a bromine atom and a benzothiazole moiety, which are known to contribute to biological activity. The presence of the dimethylamino group enhances solubility and biological interaction.
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using the Sulforhodamine B (SRB) assay have demonstrated that related benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827) and leukemia cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity against tumor cells .
- Mechanism of Action : These compounds are believed to exert their effects by disrupting cellular proliferation pathways and inducing apoptosis in cancer cells. For example, studies have shown that they bind to DNA, interfering with replication processes .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Testing : Studies have indicated that benzothiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Broth Microdilution Method : This method has been employed to assess the antibacterial efficacy of related compounds, confirming their potential as therapeutic agents against infectious diseases.
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of benzothiazole derivatives, including our compound of interest, against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that the compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays, with reduced effectiveness in 3D culture models .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against clinical isolates of E. coli and S. aureus. The study highlighted significant antibacterial activity, supporting the potential use of these compounds in treating bacterial infections .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
One of the primary applications of this compound is in the development of anticancer therapies. Research has shown that it acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is significant in the context of malignant mesothelioma and other cancers. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The compound's mechanism involves the disruption of cellular signaling pathways that promote cancer cell proliferation. By targeting specific interactions within these pathways, it can potentially halt or reverse tumor progression. This makes it a valuable tool in both therapeutic and research settings .
Chemical Biology Applications
Chemical Probes
In chemical biology, 2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride serves as a chemical probe to study protein interactions and cellular processes. Its ability to selectively inhibit certain protein-protein interactions allows researchers to dissect complex biological pathways and understand disease mechanisms at a molecular level .
Development of Diagnostic Tools
The compound's specificity for certain biological targets also opens avenues for developing diagnostic tools that can identify diseases based on molecular signatures. This application is particularly relevant in personalized medicine, where understanding individual patient profiles can lead to more effective treatment strategies.
Case Studies
Case Study 1: Inhibition of TEAD Activity
A study demonstrated the efficacy of this compound in inhibiting TEAD activity in cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This underscores its potential as a therapeutic agent against tumors reliant on YAP/TAZ signaling .
Case Study 2: Targeting Malignant Mesothelioma
In another investigation focused on malignant mesothelioma, this compound was shown to effectively reduce tumor size in preclinical models. The study highlighted its role in modulating the tumor microenvironment and enhancing the efficacy of existing chemotherapeutics, suggesting its use as an adjunct therapy .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
A. Substituent Position and Bioactivity
B. Solubility and Pharmacokinetics
C. Receptor Binding Trends
- Benzothiazole derivatives like the target compound and the 6-bromo analogue in show affinity for CNS receptors due to their planar aromatic systems. In contrast, SzR-105’s quinoline core in exhibits distinct binding to kynurenine pathway enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
